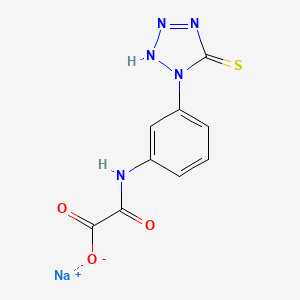![molecular formula C18H16BrN5O3 B12684447 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile CAS No. 85391-57-7](/img/structure/B12684447.png)
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromoallyl group, a hydroxyethyl group, an azo linkage, and a nitrobenzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Azo Linkage: This involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the Bromoallyl Group: This step involves the bromination of an allyl group, which is then attached to the aromatic ring through a substitution reaction.
Addition of the Hydroxyethyl Group: This is achieved through a nucleophilic substitution reaction where a hydroxyethyl group is introduced to the aromatic ring.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The bromoallyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Applications De Recherche Scientifique
2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[4-[(2-Chloroallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- 2-[[4-[(2-Iodoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
- 2-[[4-[(2-Methylallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile
Uniqueness
The uniqueness of 2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromoallyl group, in particular, differentiates it from similar compounds and can influence its reactivity and interactions.
Propriétés
Numéro CAS |
85391-57-7 |
|---|---|
Formule moléculaire |
C18H16BrN5O3 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
2-[[4-[2-bromoprop-2-enyl(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C18H16BrN5O3/c1-13(19)12-23(8-9-25)16-4-2-15(3-5-16)21-22-18-7-6-17(24(26)27)10-14(18)11-20/h2-7,10,25H,1,8-9,12H2 |
Clé InChI |
GMDXUESJQCRDNZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethylmethyl[1-methyl-1-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12684369.png)
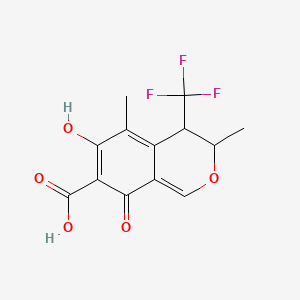
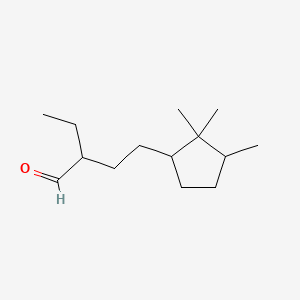
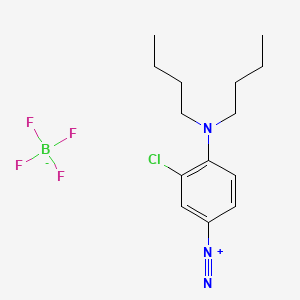
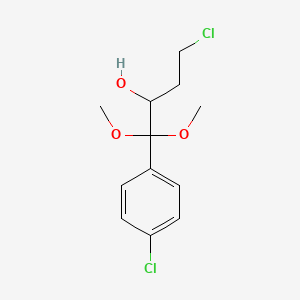
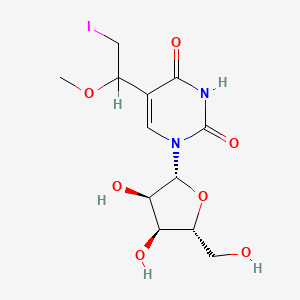
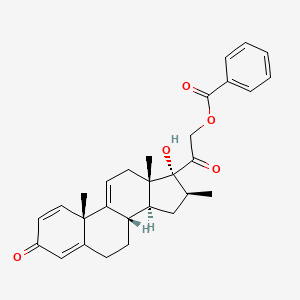
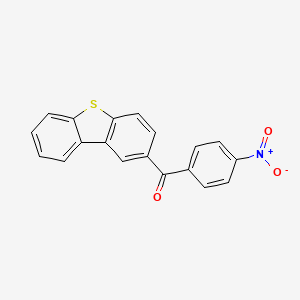
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

